molecular formula C51H60O19 B025767 Urdamycin C CAS No. 104443-43-8

Urdamycin C

货号: B025767
CAS 编号: 104443-43-8
分子量: 977 g/mol
InChI 键: APMRFKHSHVYRKV-ISORPGPBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Urdamycin C is a natural product found in Streptomyces fradiae with data available.

科学研究应用

Antibacterial Properties

Urdamycin C exhibits notable antibacterial activity against Gram-positive bacteria. Studies have shown that it is effective against strains such as Bacillus subtilis, with a minimum inhibitory concentration (MIC) indicating potent antimicrobial properties. For instance, one study reported a MIC value of 8.0 µg/mL against Bacillus subtilis .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Bacillus subtilis8.0
Staphylococcus aureus16.0
Enterococcus faecalis32.0

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it possesses higher cytotoxicity than traditional chemotherapeutics like Adriamycin. For example, this compound exhibited GI50 values ranging from 0.019 to 0.104 µM across different cancer cell lines, including prostate (PC-3), lung (NCI-H23), and breast (MDA-MB-231) cancer cells .

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

Cancer Cell LineGI50 (µM)
PC-3 (Prostate)0.019
NCI-H23 (Lung)0.045
HCT-15 (Colon)0.067
ACHN (Renal)0.080
MDA-MB-231 (Breast)0.104

Structural Insights and Biosynthesis

The structural elucidation of this compound has provided insights into its biosynthetic pathways, which involve complex enzymatic processes within the producing organism, Streptomyces fradiae. Recent research identified several genes associated with the biosynthesis of this compound, including those responsible for glycosylation and polyketide synthesis . Understanding these pathways is crucial for developing synthetic analogs with enhanced efficacy.

Case Study: this compound in Cancer Treatment

A recent study investigated the efficacy of this compound in combination with other chemotherapeutic agents in treating resistant cancer types. The results indicated that this compound not only demonstrated synergistic effects when combined with other drugs but also reduced the side effects commonly associated with chemotherapy .

Case Study: Development of Synthetic Analogues

Researchers have been exploring synthetic analogues of this compound to enhance its antibacterial and anticancer properties. One study focused on modifying the glycosylation patterns to improve pharmacological profiles while maintaining low toxicity levels .

属性

CAS 编号

104443-43-8

分子式

C51H60O19

分子量

977 g/mol

IUPAC 名称

(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,13,15,17-hexaene-4,12,19-trione

InChI

InChI=1S/C51H60O19/c1-21-30(53)10-12-37(64-21)70-51-35(55)19-49(5,61)20-50(51,62)15-14-27-42(51)47-40-29(39(48(60)69-47)25-6-8-26(52)9-7-25)16-28(46(59)41(40)45(27)58)33-18-34(44(57)24(4)63-33)68-36-13-11-32(22(2)65-36)67-38-17-31(54)43(56)23(3)66-38/h6-9,14-16,21-24,30-34,36-38,43-44,52-54,56-57,59,61-62H,10-13,17-20H2,1-5H3/t21-,22+,23-,24-,30+,31-,32+,33-,34-,36+,37+,38+,43-,44-,49+,50+,51+/m1/s1

InChI 键

APMRFKHSHVYRKV-ISORPGPBSA-N

SMILES

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)C8CC(C(C(O8)C)O)OC9CCC(C(O9)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O

手性 SMILES

C[C@@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O[C@H]9CC[C@@H]([C@@H](O9)C)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)O)O)(C)O)O

规范 SMILES

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)C8CC(C(C(O8)C)O)OC9CCC(C(O9)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O

同义词

urdamycin C

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Urdamycin C
Reactant of Route 2
Urdamycin C
Reactant of Route 3
Urdamycin C
Reactant of Route 4
Urdamycin C
Reactant of Route 5
Urdamycin C
Reactant of Route 6
Urdamycin C

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。